4-Methoxypiperidine-1-sulfonyl chloride

Übersicht

Beschreibung

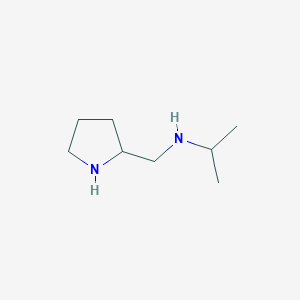

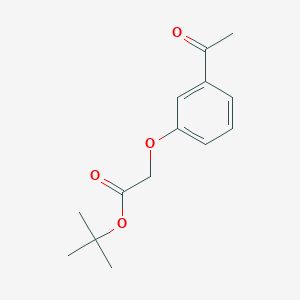

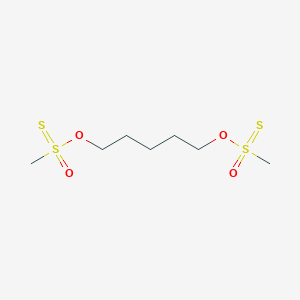

4-Methoxypiperidine-1-sulfonyl chloride is a chemical compound with the CAS Number: 355849-73-9 . It has a molecular weight of 213.68 and its IUPAC name is 4-methoxy-1-piperidinesulfonyl chloride . It is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for 4-Methoxypiperidine-1-sulfonyl chloride is1S/C6H12ClNO3S/c1-11-6-2-4-8 (5-3-6)12 (7,9)10/h6H,2-5H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

4-Methoxypiperidine-1-sulfonyl chloride is a powder that is stored at room temperature . It has a molecular weight of 213.68 .Wissenschaftliche Forschungsanwendungen

1. Spectroscopic Studies in Organic Synthesis

A study conducted by Dykun et al. (2021) explored the sulfonylation of gossypol, using tosyl chloride in the presence of 4-methoxypyridine N-oxide and triethylamine. The study utilized spectroscopic techniques like HPLC, FT-IR, UV-Vis, NMR, and Mass spectroscopy to understand the sequence of hydroxyl groups' tosylation in gossypol. This research highlights the effectiveness of 4-methoxypyridine N-oxide as a catalyst, showcasing its potential in selective organic synthesis processes (Dykun et al., 2021).

2. Synthesis and Antimicrobial Properties

Mohamed (2007) synthesized 4-(2-Methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides and explored their reactivity with nitrogen nucleophiles. The chemical structures of the synthesized sulfonamide derivatives were determined, and their antibacterial activity was evaluated. Some of the synthesized compounds showed significant antibacterial activities against pathogens like E. coli and Staphylococcus aureus (Mohamed, 2007).

3. Vibrational Spectroscopic Studies and Chemical Significance

The research by Nagarajan and Krishnakumar (2018) focused on the vibrational spectroscopic studies of 4-Cyano-2-methoxybenzenesulfonyl Chloride and its derivatives. They examined the molecular geometry, HOMO, LUMO, NBO, and NLO values using spectroscopic and theoretical methods, contributing to a better understanding of sulfonyl chloride derivatives in chemistry (Nagarajan & Krishnakumar, 2018).

4. Anticancer Activity in Medicinal Chemistry

Muškinja et al. (2019) synthesized three series of sulfonyl esters by reacting sulfonyl chlorides with phenolic chalcone analogues. Their study focused on the in vitro cytotoxic activities of these compounds against various cancer cell lines. The results showed strong anticancer activities with moderate-to-high selectivity, suggesting potential applications in the development of anticancer drugs (Muškinja et al., 2019).

5. Ionic Liquids in Synthesis

Velpula et al. (2015) introduced 1-Sulfopyridinium chloride as an efficient and recyclable ionic liquid for the synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones. This study shows the potential of such compounds in facilitating organic synthesis under solvent-free conditions, highlighting their versatility in chemical reactions (Velpula et al., 2015).

Safety And Hazards

This compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

4-methoxypiperidine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO3S/c1-11-6-2-4-8(5-3-6)12(7,9)10/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHWNEIDFLVBBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801278167 | |

| Record name | 4-Methoxy-1-piperidinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxypiperidine-1-sulfonyl chloride | |

CAS RN |

355849-73-9 | |

| Record name | 4-Methoxy-1-piperidinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355849-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1-piperidinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline](/img/structure/B1370780.png)

![3-[3-(Trifluoromethyl)cyclohexyl]propanoic acid](/img/structure/B1370788.png)

![Dibenzo[b,d]furan-3-sulfonyl chloride](/img/structure/B1370798.png)

![1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine](/img/structure/B1370800.png)

![(3-Aminopropyl)[1-(3-fluorophenyl)ethyl]amine](/img/structure/B1370801.png)